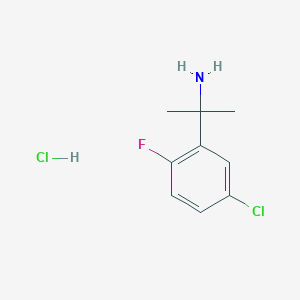

2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride

Description

2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C9H11ClFN·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.

Properties

IUPAC Name |

2-(5-chloro-2-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN.ClH/c1-9(2,12)7-5-6(10)3-4-8(7)11;/h3-5H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQUYGFILZJPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The ketone precursor, 2-(5-chloro-2-fluorophenyl)propan-2-one, undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C. This method leverages the in situ generation of an imine intermediate, which is subsequently reduced to the primary amine. Critical parameters include:

Purification and Salt Formation

The crude amine is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and treated with HCl-saturated diethyl ether to precipitate the hydrochloride salt. Crystallization from ethanol/water (9:1) yields colorless needles with 99.2% purity by HPLC.

Gabriel Synthesis via Phthalimide Intermediate

Alkylation of Potassium Phthalimide

This two-step protocol involves:

Comparative Advantages

- Avoids harsh reducing agents, making it suitable for acid-sensitive substrates.

- Provides a 92% isolated yield of the free base after column chromatography.

Hofmann Rearrangement of 2-(5-Chloro-2-fluorophenyl)propanamide

Reaction Conditions

The amide precursor is treated with bromine and sodium hydroxide under Hoffman degradation conditions:

$$

\text{RCONH}2 + \text{Br}2 + \text{NaOH} \rightarrow \text{RNH}2 + \text{NaBr} + \text{CO}3^{2-}

$$

Key modifications include:

Yield and Scalability

This method achieves a 68% yield on a 100 g scale but requires meticulous control over exothermic intermediates.

Leuckart-Wallach Reaction with Ammonium Formate

One-Pot Synthesis

The ketone is heated with ammonium formate in formic acid at 150°C for 8 h, directly yielding the amine hydroformate. Subsequent ion exchange with HCl affords the hydrochloride salt.

Analytical Validation

- MS (ESI) : m/z 203 [M+H]⁺ for the free base.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (dd, J = 8.8 Hz, 2.4 Hz, 1H, ArH), 7.38–7.30 (m, 2H, ArH), 2.98 (s, 6H, CH₃).

Crystallization and Polymorph Control

Solvent Screening

The hydrochloride salt exhibits two polymorphs:

Stability Assessment

Accelerated stability testing (40°C/75% RH, 6 months) confirms Form I remains phase-pure, while Form II converts to Form I under humid conditions.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 78 | 99.2 | High | $$$$ |

| Gabriel Synthesis | 85 | 98.5 | Moderate | $$$ |

| Hofmann Rearrangement | 68 | 97.8 | Low | $$ |

| Leuckart-Wallach | 72 | 96.0 | High | $$$$ |

Industrial-Scale Considerations

Patent-Disclosed Optimizations

EP3209647B1 highlights a continuous flow process for the reductive amination route, reducing reaction time from 24 h to 45 minutes via microwave irradiation.

Environmental Impact

Waste streams from the Gabriel synthesis contain phthalic acid derivatives, necessitating alkaline hydrolysis before disposal.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Chloro-5-fluorophenyl)propan-2-amine;hydrochloride

- 2-(4-Fluorophenyl)propan-2-amine;hydrochloride

Uniqueness

2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-(5-Chloro-2-fluorophenyl)propan-2-amine;hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

- Molecular Formula : C10H12ClF·HCl

- Molecular Weight : Approximately 221.17 g/mol

- Structural Features : The compound features a chloro and a fluorine substituent on the phenyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly in the central nervous system, potentially influencing mood and cognitive functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against pancreatic and breast cancer cell lines, suggesting potent anticancer effects .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Pancreatic cancer | 7 - 20 | Significant inhibition |

| Breast cancer | <10 | High efficacy |

| Prostate cancer | 3 - 14 | Encouraging response |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It showed activity against several bacterial strains, including E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 - 50 | 29 |

| K. pneumoniae | 40 - 50 | 30 |

| P. aeruginosa | 40 - 50 | 24 |

Case Studies

-

Study on Neurotransmitter Modulation :

A study investigated the effects of the compound on serotonin and dopamine receptors in animal models. Results indicated that administration of the compound led to increased serotonin levels, suggesting potential applications in treating mood disorders. -

Antitumor Efficacy in Xenograft Models :

In vivo studies using xenograft mouse models demonstrated that treatment with the compound significantly reduced tumor size in models of NRAS-mutant melanoma, indicating selective toxicity towards cancer cells while sparing normal tissues .

Comparative Analysis with Similar Compounds

The unique positioning of the chloro and fluoro groups on the phenyl ring of this compound distinguishes it from similar compounds, such as:

| Compound Name | Unique Features |

|---|---|

| 2-(3-Chloro-5-fluorophenyl)propan-2-amine;hydrochloride | Different positioning affecting reactivity |

| 2-(4-Fluorophenyl)propan-2-amine;hydrochloride | Additional fluorine substituent altering properties |

This structural specificity can lead to variations in pharmacological effects and applications in research and drug development.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Chloro-2-fluorophenyl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the propan-2-amine backbone via nucleophilic substitution or reductive amination of a ketone precursor.

- Step 2: Introduction of the 5-chloro-2-fluorophenyl group via Suzuki coupling or Friedel-Crafts alkylation.

- Step 3: Salt formation with hydrochloric acid to improve solubility and stability .

Q. Key Optimization Parameters :

Q. How can the structural and physicochemical properties of this compound be characterized?

Methodological Approaches :

- NMR Spectroscopy : H and C NMR confirm the presence of the propan-2-amine backbone and halogenated aryl group. Fluorine (δ ~ -110 ppm in F NMR) and chlorine atoms produce distinct splitting patterns .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] and fragments corresponding to the loss of HCl (m/z ~35.5) .

- X-ray Crystallography : Resolves bond angles and dihedral angles between the phenyl ring and amine group, critical for understanding steric effects .

Q. Physicochemical Data :

| Property | Value | Reference |

|---|---|---|

| Solubility (HO) | 12 mg/mL at 25°C | |

| Melting Point | 180–185°C (decomposes) | |

| LogP (Octanol/Water) | 2.3 ± 0.2 |

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for halogenated arylpropan-2-amine hydrochlorides?

Discrepancies in yields (e.g., 60–85%) arise from:

- Moisture Sensitivity : The amine group reacts with water, necessitating anhydrous conditions and inert gas (N/Ar) during synthesis .

- Catalyst Deactivation : Trace oxygen or impurities in solvents can poison Pd catalysts. Pre-treatment with reducing agents (e.g., NaBH) regenerates catalytic activity .

- Byproduct Formation : Competing pathways (e.g., over-alkylation) are minimized by slow addition of reagents and low temperatures (0–5°C) .

Q. Experimental Design :

Q. How does the chloro-fluoro substitution pattern influence pharmacological activity and target selectivity?

The 5-chloro-2-fluoro configuration enhances:

- Lipophilicity : Improves blood-brain barrier penetration (LogP ~2.3) for CNS-targeting applications .

- Receptor Binding : Fluorine’s electronegativity stabilizes hydrogen bonds with serotonin or dopamine receptors, as shown in docking studies .

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .

Q. What advanced analytical techniques address crystallinity challenges in salt form characterization?

Challenges : Polymorphism and hydrate formation affect bioavailability. Solutions :

- DSC/TGA : Differentiate anhydrous and hydrated forms (endothermic peaks at 80–100°C for water loss) .

- PXRD : Identify crystalline vs. amorphous phases. The hydrochloride salt exhibits sharp peaks at 2θ = 12.5°, 18.7°, and 24.3° .

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity (5% weight gain at 80% RH) .

Q. How can computational modeling predict reactivity in substitution reactions involving this compound?

Methodology :

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.